Dimesna
Overview
Description
Dimesna is the disodium salt form of dithio-ethane sulfonate, a dimer of mesna and a disulfide bond disrupting agent (DDA), with uroprotective, nephroprotective, chemoprotective, chemosensitizing and chemo-enhancing activities .
Synthesis Analysis
Dimesna is formed by the metabolism of Mesna, a thiol compound . The action of glutathione dehydrogenase on the reabsorbed portion generates free sulfhydryl .
Molecular Structure Analysis
The molecular formula of Dimesna is C4H8Na2O6S4 . The InChIKey is KQYGMURBTJPBPQ-UHFFFAOYSA-L . The Canonical SMILES is C (CS (=O) (=O) [O-])SSCCS (=O) (=O) [O-]. [Na+]. [Na+] .
Chemical Reactions Analysis
Similar to endogenous intracellular disulfides, Dimesna undergoes thiol–disulfide exchange with thiolate anion-forming sulfhydryl groups via the two-step S N 2 reaction .
Physical And Chemical Properties Analysis
The molecular weight of Dimesna is 326.34 . The CAS number is 16208-51-8 .
Scientific Research Applications
Cancer Treatment
Dimesna is under development for the treatment of relapsed non-small cell lung cancer for never smokers . It is administered by oral or intravenous route . It has been used in clinical trials for the treatment of lung cancer, advanced lung adenocarcinoma, and non-small cell lung cancer .
Chemotherapy Side-Effects Mitigation
Dimesna is known to mitigate the nephrotoxicity associated with cisplatin and ifosfamide anticancer therapies . It helps to prevent or reduce side-effects like kidney damage, anemia, and nausea and vomiting that can occur with these drug combinations .
Enhancement of Dialytic Clearance
Dimesna enhances the dialytic clearance of the cardiovascular risk factor homocysteine . This is particularly important in patients undergoing dialysis.
Thiol–Disulfide Exchange
Similar to endogenous intracellular disulfides, Dimesna undergoes thiol–disulfide exchange with thiolate anion-forming sulfhydryl groups via the two-step S N 2 reaction . This property of Dimesna is essential for its various therapeutic applications.
Enzymatic and Non-Enzymatic Mechanisms
Dimesna is reduced by recombinant enzymes of the thioredoxin system . It also undergoes non-enzymatic reduction, which is a significant aspect of its intracellular metabolism .
Targeting Thioredoxin and Glutaredoxin Systems
Dimesna acts by targeting the thioredoxin and glutaredoxin systems . These systems play crucial roles in maintaining the redox balance within cells, which is critical for cellular function and survival.
Mechanism of Action
Target of Action
Dimesna, also known as BNP7787, primarily targets the Glutaredoxin (GLRX) and Thioredoxin (TXN) systems . These systems play a crucial role in maintaining the redox homeostasis in cells, which is essential for various cellular functions.
Mode of Action
In the bloodstream, Dimesna is reduced back to Mesna in the kidneys . This process supplies a free thiol group, which binds to and inactivates acrolein , the urotoxic metabolite of ifosfamide and cyclophosphamide . This interaction helps to prevent or reduce bladder problems associated with these chemotherapeutic agents .
Biochemical Pathways
Dimesna undergoes thiol-disulfide exchange with thiolate anion-forming sulfhydryl groups via a two-step S_N2 reaction, similar to endogenous intracellular disulfides . This process facilitates the reduction of Dimesna to Mesna, which is essential for mitigating nephrotoxicity associated with cisplatin and ifosfamide anticancer therapies .
Pharmacokinetics
Dimesna is rapidly oxidized to Mesna disulfide (dimesna) in the intravascular compartment . Dimesna is excreted in urine (33% as dimesna and 32% as Mesna) . The half-life elimination of Dimesna is approximately 70 minutes .
Result of Action
The primary result of Dimesna’s action is the prevention or reduction of bladder problems associated with the use of ifosfamide and cyclophosphamide . By inactivating the urotoxic metabolite acrolein, Dimesna helps to mitigate the urotoxic side effects of these chemotherapeutic agents .
Action Environment
The action of Dimesna is influenced by various environmental factors. For instance, the renal drug transporter inhibitor probenecid can significantly increase combined Mesna and Dimesna plasma exposure while decreasing the renal clearance due to secretion and steady-state volume of distribution . Therefore, the efficacy of Dimesna can be affected by the presence of other drugs and the patient’s renal function .
Future Directions
Dimesna is under clinical development by Lantern Pharma and currently in Phase II for Non-Small Cell Lung Cancer . According to GlobalData, Phase II drugs for Non-Small Cell Lung Cancer have a 38% phase transition success rate .
Relevant Papers
There are several relevant papers on Dimesna. For instance, one paper discusses the enzymatic and non-enzymatic mechanisms of Dimesna metabolism . Another paper presents an in vitro and in vivo assessment of renal drug transporters in the disposition of Mesna and Dimesna .
properties
IUPAC Name |
disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYGMURBTJPBPQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Na2O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
45127-11-5 (Parent) | |
Record name | Dimesna [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6066024 | |
Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimesna | |
CAS RN |
16208-51-8 | |
Record name | Dimesna [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonic acid, 2,2'-dithiobis-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimesna | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMESNA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230R951Y4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.